2-[(5-nitropyridin-2-yl)amino]acetic Acid
Overview
Description
2-[(5-nitropyridin-2-yl)amino]acetic acid is a versatile chemical compound with a molecular formula of C7H7N3O4. It is known for its potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound features a nitropyridine moiety, which is a significant structural component contributing to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-nitropyridin-2-yl)amino]acetic acid typically involves the nitration of pyridine derivatives followed by amination and subsequent functional group transformations. One common method involves the reaction of 5-nitropyridine-2-amine with chloroacetic acid under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(5-nitropyridin-2-yl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, chloroacetic acid.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxides, and various substituted pyridine compounds, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-[(5-nitropyridin-2-yl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(5-nitropyridin-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo redox reactions and form reactive intermediates also contributes to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-nitropyridin-2-yl)amino]acetic acid
- 2-amino-5-nitropyridine
- 5-nitropyridine-2-amine
Uniqueness
2-[(5-nitropyridin-2-yl)amino]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-[(5-nitropyridin-2-yl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c11-7(12)4-9-6-2-1-5(3-8-6)10(13)14/h1-3H,4H2,(H,8,9)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQIRUGUSNPZPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303943 | |
Record name | Glycine, N-(5-nitro-2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98279-88-0 | |
Record name | Glycine, N-(5-nitro-2-pyridyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98279-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(5-nitro-2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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